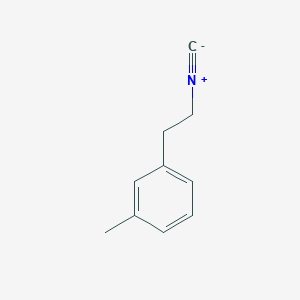
3-Methylphenethylisocyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylphenethylisocyanide is an organic compound with the molecular formula C10H11N. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a phenethyl group substituted with a methyl group at the third position. This compound is known for its unique reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenethylisocyanide typically involves the formylation of a primary amine followed by the dehydration of the resultant formamide. One common method employs the use of formic acid and a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out at low temperatures, often around 0°C, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability, ensuring consistent quality and higher yields.
化学反応の分析
Types of Reactions
3-Methylphenethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions, often in the presence of a catalyst.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-Methylphenethylisocyanide has a wide range of applications in scientific research:
Chemistry: It is used in multicomponent reactions such as the Ugi reaction, which is valuable for the synthesis of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-Methylphenethylisocyanide involves its unique reactivity due to the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. Its molecular targets and pathways depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .
類似化合物との比較
Similar Compounds
- Phenyl isocyanide
- Benzyl isocyanide
- Methyl isocyanide
- Acetonitrile
Uniqueness
3-Methylphenethylisocyanide is unique due to the presence of the methyl-substituted phenethyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions that other isocyanides may not, making it valuable for targeted synthesis and applications .
特性
分子式 |
C10H11N |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
1-(2-isocyanoethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8H,6-7H2,1H3 |
InChIキー |
SIWHAIKAGCWXHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC[N+]#[C-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[4,5]thieno[2,3-d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13534719.png)

![2-(Benzo[b]thiophen-3-ylmethyl)pyrrolidine](/img/structure/B13534724.png)
![3-((2,3-Dihydrobenzo[b]thiophen-2-yl)methoxy)azetidine](/img/structure/B13534730.png)

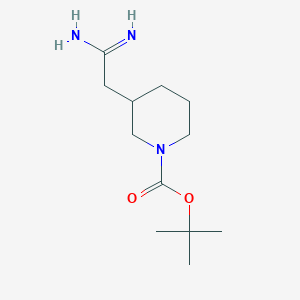

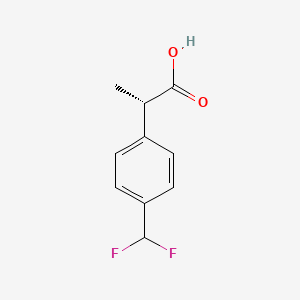
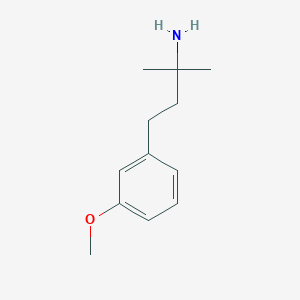
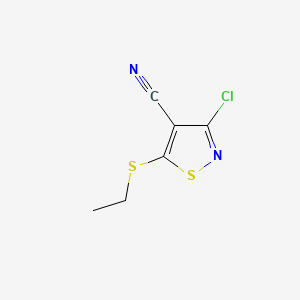
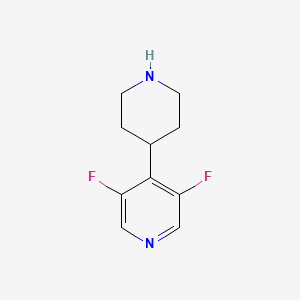
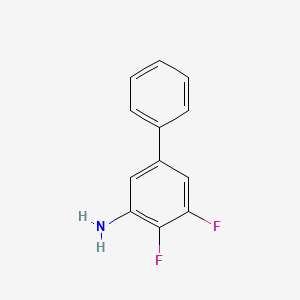
![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)

